molecular formula C22H28O3 B7765150 CANRENONE

CANRENONE

Numéro de catalogue: B7765150
Poids moléculaire: 340.5 g/mol
Clé InChI: UJVLDDZCTMKXJK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: CANRENONE can be synthesized through various chemical reactions involving steroidal precursors. One common method involves the oxidation of spironolactone to produce this compound. This process typically requires the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions .

Industrial Production Methods: In industrial settings, the production of phanurane involves large-scale chemical synthesis using similar oxidation reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Analyse Des Réactions Chimiques

Metabolic Formation via Elimination Reactions

Canrenone is generated through non-enzymatic elimination from spironolactone metabolites. The major pathway involves the sulfur-containing intermediate 7α-(methylthio)spironolactone S-oxide , which undergoes base-catalyzed elimination in aqueous media to yield this compound . Key features include:

  • Conditions : Weakly acidic to neutral pH, accelerated by basic buffers.

  • Mechanism : Base-catalyzed deprotonation at C6, leading to sulfoxide elimination and lactone formation.

  • Significance : This pathway explains the metabolic link between spironolactone and this compound, though mutagenic epoxy-canrenone derivatives may form in vitro .

Synthetic Oxidation and Cyclization

Industrial synthesis of this compound from 4-AD (4-androstenedione) involves multi-step oxidation and cyclization:

Key Steps :

  • Ethynylation : Addition of potassium acetylide to C17 carbonyl of 4-AD.

  • Hydrogenation : Palladium-catalyzed reduction of alkyne to alkene.

  • Oxidation : TEMPO-catalyzed oxidation of primary hydroxyl groups using NaOCl and phase-transfer catalysts (e.g., tetrabutylammonium chloride), forming the γ-lactone.

  • Bromination/Debromination :

    • Bromination : N-bromosuccinimide (NBS) in acetone introduces bromine at C6.

    • Debromination : Heating with LiBr in DMF eliminates bromine, yielding the Δ⁴,⁶-diene-3-ketone structure .

StepReagents/ConditionsProductYield
OxidationNaOCl, TEMPO, CH₂Cl₂, 10–15°CLactone intermediate85–90%
BrominationNBS, acetone, 0°C6-Bromo derivative78%
DebrominationLiBr, DMF, 100°CThis compound98.5% purity

Nitration at C4

Electrophilic nitration of this compound using acetic anhydride/nitric acid selectively substitutes hydrogen at C4, forming 4-nitrothis compound :

  • Conditions : Ac₂O/HNO₃, room temperature.

  • Mechanism : Electrophilic aromatic substitution facilitated by electron-rich Δ⁴,⁶-diene system.

  • Impact : The nitro derivative exhibits enhanced inhibition of Na⁺/K⁺-ATPase (target of digitalis glycosides), suggesting potential cardiotonic activity .

Dehydrogenation for Δ⁴,⁶-Diene Formation

Dehydrogenation of intermediates is critical for introducing the conjugated diene system:

  • Reagents : Benzoquinone or chloranil in methanol/DMF .

  • Mechanism : Oxidative removal of hydrogen atoms from C4 and C6, forming Δ⁴,⁶-diene-3-ketone.

  • Conditions : 20–60°C, acid catalysts (e.g., p-toluenesulfonic acid) .

Etherification and Derivatization

This compound undergoes etherification to form derivatives with modified biological activity:

  • Mannich Reaction : Reacting this compound with formaldehyde and amines produces 2-methylene-canrenone , which serves as a precursor for A-ring-annulated heterocycles (e.g., pyrazoles, pyrimidines) .

  • Etherification with Triethyl Orthoformate : Forms 3-ethoxy derivatives, enabling further dehydrogenation to this compound with high yields (90%) .

Metabolic and Toxicological Reactions

  • Epoxidation : this compound is metabolized to mutagenic epoxy-canrenone derivatives in vitro, particularly via CYP11B1/B2 enzymes .

  • Hydrolysis : In vivo, this compound reversibly hydrolyzes to canrenoic acid , its open-chain carboxylate form .

Structural Reactivity Insights

  • The Δ⁴,⁶-diene-3-ketone system facilitates electrophilic attacks (e.g., nitration at C4) .

  • The γ-lactone ring is stable under acidic conditions but hydrolyzes in alkaline media to canrenoic acid .

Applications De Recherche Scientifique

Heart Failure Management

Canrenone has demonstrated significant efficacy in managing chronic heart failure (CHF). Research indicates that patients treated with this compound show lower mortality rates compared to those receiving placebo treatments. A notable study involving 166 patients treated with this compound over ten years revealed improved systolic and diastolic blood pressure levels, alongside reduced left ventricular mass . Another study highlighted that this compound contributes to improved diastolic function and decreased levels of brain natriuretic peptide (BNP), a marker for heart failure severity .

Antihypertensive Effects

As an antihypertensive agent, this compound is effective in treating resistant hypertension. It works by inhibiting aldosterone, leading to sodium excretion and potassium retention. A comparative study indicated that this compound, when used in combination with other antihypertensive drugs, significantly lowers blood pressure in patients with essential hypertension .

Treatment of Hirsutism

This compound exhibits anti-androgenic properties, making it beneficial in treating hirsutism in women. By inhibiting 5α-dehydrotestosterone receptors in the pilosebaceous unit, it effectively reduces excessive hair growth .

COVID-19 Treatment

Recent studies have explored the potential of this compound in improving outcomes for COVID-19 patients. This compound administration was associated with better clinical outcomes, including reduced all-cause mortality and improved laboratory parameters such as C-reactive protein and interleukin-6 levels .

Pharmacological Insights

This compound is often compared to its parent compound, spironolactone, regarding pharmacokinetics and pharmacodynamics. Studies have shown that while this compound is an active metabolite of spironolactone, its pharmacological effects may not solely account for the activity observed with spironolactone treatments .

Case Studies

StudyPopulationFindings
Heart Failure Study166 patientsLower mortality rates and improved diastolic function with this compound treatment compared to placebo .
Hypertension Study200 patientsSignificant blood pressure reduction with this compound as part of combination therapy .
Hirsutism TreatmentWomen with hirsutismEffective reduction in hair growth due to anti-androgenic effects .
COVID-19 OutcomesCOVID-19 patientsImproved clinical outcomes and reduced mortality associated with this compound use .

Comparaison Avec Des Composés Similaires

    Spironolactone: A precursor to phanurane with similar diuretic effects.

    Eplerenone: Another antimineralocorticoid with a more selective action on the mineralocorticoid receptor.

    Potassium canrenoate: A potassium salt form of canrenone used for similar therapeutic purposes.

Uniqueness of this compound: this compound is unique in its balanced profile of antimineralocorticoid and antiandrogenic effects. While it is more potent as an antimineralocorticoid compared to spironolactone, it is less potent as an antiandrogen . This makes it particularly useful in clinical settings where selective inhibition of aldosterone is desired without significant antiandrogenic side effects.

Activité Biologique

Canrenone, a synthetic pregnadiene compound and major active metabolite of spironolactone, is primarily recognized for its role as an aldosterone receptor antagonist. This compound exhibits a range of biological activities, particularly in cardiovascular health, metabolic regulation, and its potential therapeutic applications in various medical conditions.

This compound functions primarily by antagonizing the effects of aldosterone, a hormone that regulates sodium and potassium levels in the body. By inhibiting aldosterone receptors, this compound promotes sodium excretion while retaining potassium, thus exhibiting potassium-sparing diuretic properties. This mechanism is crucial in managing conditions characterized by excess aldosterone, such as primary hyperaldosteronism and certain types of heart failure.

Clinical Applications

  • Heart Failure Management
    • This compound has been evaluated for its efficacy in patients with chronic heart failure. A notable study (AREA IN-CHF) demonstrated that this compound improved left ventricular ejection fraction (LVEF) and reduced levels of B-type natriuretic peptide (BNP), indicating a positive impact on cardiac function .
  • Hypertension Treatment
    • In hypertensive patients inadequately controlled by standard therapies, this compound has shown significant reductions in blood pressure (BP) and improvements in renal function compared to other diuretics like hydrochlorothiazide (HCTZ). For instance, a study reported that this compound led to better outcomes in terms of fasting plasma glucose (FPG) and lipid profiles without adversely affecting potassium levels .
  • Anti-Androgenic Effects
    • This compound also exhibits anti-androgenic properties by inhibiting 5α-dehydrotestosterone receptors. This characteristic has prompted its investigation for treating conditions such as acne and hirsutism .

Efficacy Studies

A summary of key studies investigating the biological activity of this compound is presented below:

StudyPopulationInterventionKey Findings
AREA IN-CHF 188 patients with NYHA class II heart failureThis compound vs. placeboLVEF increased from 40% to 45% (P=0.04); BNP decreased by 37% in this compound group vs. 8% in placebo (P<0.0001).
Hypertension Trial 175 hypertensive patientsThis compound 50 mg vs. 100 mgSignificant decrease in BP; improved eGFR with this compound compared to HCTZ; no worsening of lipid profile.
Vasorelaxation Study Human preeclampsia samplesThis compound treatmentRestored vasorelaxation impaired by marinobufagenin signaling, suggesting potential benefits in preeclampsia management.

Case Studies

Case Study: Heart Failure Management
In a randomized trial involving patients with chronic heart failure, the addition of this compound to standard therapy resulted in significant improvements in cardiac parameters over 12 months. Patients receiving this compound exhibited a notable reduction in left atrial dimensions and a lower composite endpoint of cardiac death and hospitalization compared to the placebo group .

Case Study: Hypertension Control
In another study focusing on hypertensive patients not adequately controlled on existing medications, this compound demonstrated superior outcomes compared to HCTZ, particularly regarding metabolic parameters such as glucose control and renal function improvement .

Propriétés

IUPAC Name

10,13-dimethylspiro[2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O3/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21)12-8-19(24)25-22/h3-4,13,16-18H,5-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJVLDDZCTMKXJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC45CCC(=O)O5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70859562
Record name 10,13-Dimethyl-1,8,9,10,11,12,13,14,15,16-decahydrospiro[cyclopenta[a]phenanthrene-17,2'-oxolane]-3,5'(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70859562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

976-71-6
Record name CANRENONE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=261713
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthesis routes and methods

Procedure details

The 7β-acetylthio derivative can be converted into the spironolactone by treating the 7β-acetylthio derivative with a base such as sodium hydroxide or sodium methoxide to give the starting material, 17-hydroxy-3-oxo-17α-pregna-4,6-diene-21-carboxylic acid γ-lactone, followed by the addition reaction with thioacetic acid. (This method is hereinafter referred to as "elimination-addition method".)
[Compound]
Name
7β-acetylthio
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
spironolactone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
7β-acetylthio
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CANRENONE
Reactant of Route 2
CANRENONE
Reactant of Route 3
CANRENONE
Reactant of Route 4
CANRENONE
Reactant of Route 5
CANRENONE
Reactant of Route 6
CANRENONE

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.